

Application Notes: Optimizing Reaction Conditions for 1,2-Oxazinan-3-one Synthesis

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Compound of Interest

Compound Name: 1,2-Oxazinan-3-one

Cat. No.: B15265789

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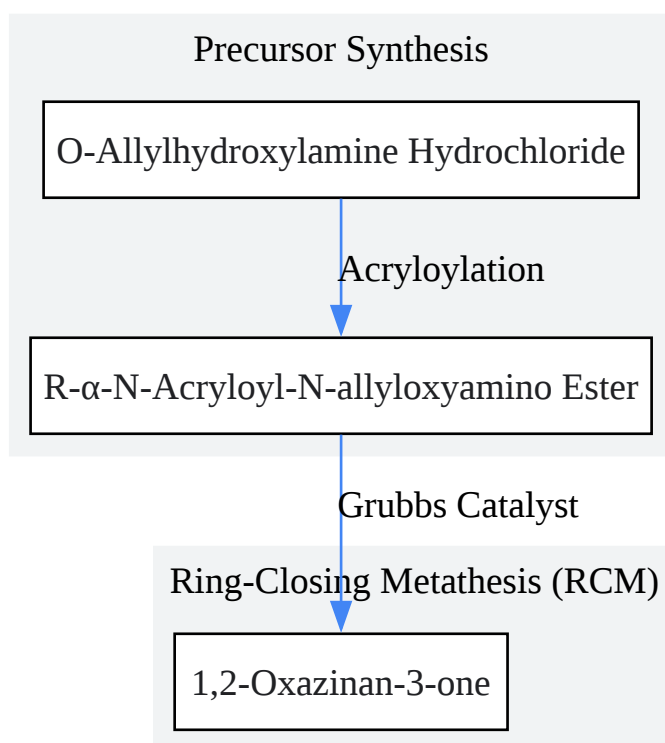
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of **1,2-Oxazinan-3-one**, a heterocyclic scaffold of interest in medicinal chemistry due to its potential as a β -lactam surrogate. The primary synthetic strategy discussed is the ring-closing metathesis (RCM) of a rationally designed acyclic precursor. This document outlines the optimization of critical reaction parameters to achieve high yields and purity of the target compound.

Synthetic Approach Overview

The synthesis of **1,2-Oxazinan-3-one** is efficiently achieved through a two-step process involving the preparation of an acyclic precursor, R- α -N-acryloyl-N-allyloxyamino ester, followed by an intramolecular ring-closing metathesis (RCM) reaction.

General Synthetic Scheme:



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Caption: General workflow for the synthesis of **1,2-Oxazinan-3-one**.

Data Presentation: Optimizing Ring-Closing Metathesis

The yield and purity of **1,2-Oxazinan-3-one** are highly dependent on the choice of catalyst, solvent, and reaction temperature. The following tables summarize the effects of these parameters on the RCM reaction.

Table 1: Effect of Grubbs Catalyst on RCM Yield

Catalyst Generation	Catalyst Name	Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
First Generation	Grubbs I	5	Dichloromethane	40	24	Moderate	[1]
Second Generation	Grubbs II	2-5	Dichloromethane	40-60	2-24	High	[1][2]
Third Generation	Hoveyda-Grubbs II	2-5	Toluene	25-80	1-12	Very High	[3]

Table 2: Influence of Solvent on RCM Efficiency (using Grubbs II Catalyst)

Solvent	Dielectric Constant	Boiling Point (°C)	Reaction Time (h)	Yield (%)	Notes
Dichloromethane	9.08	39.6	12	High	Standard solvent, good results.[4]
Toluene	2.38	110.6	8	High	Higher temperatures possible.[3]
Tetrahydrofuran (THF)	7.52	66	16	Moderate	Potential for catalyst degradation.
Acetic Acid	6.2	118	4	High	Can accelerate the reaction. [4]

Table 3: Impact of Temperature on RCM Yield (using Grubbs II Catalyst in Dichloromethane)

Temperature (°C)	Reaction Time (h)	Yield (%)	Observations
25 (Room Temp)	24	Moderate	Slower reaction rate. [2]
40 (Reflux)	12	High	Optimal balance of rate and stability.[2]
60	6	Decreased	Potential for catalyst degradation and side products.[2]

Experimental Protocols

Protocol 1: Synthesis of O-Allylhydroxylamine Hydrochloride (Precursor Starting Material)

This protocol describes the synthesis of O-allylhydroxylamine hydrochloride, a key starting material for the acyclic RCM precursor.

Materials:

- Ethyl N-hydroxycarbamate
- Potassium hydroxide (KOH)
- Absolute ethanol
- Allyl bromide
- Hydrochloric acid (HCl)
- Ether

Procedure:

- Prepare a solution of potassium hydroxide (1.55 mol) in absolute ethanol.
- To this, add a solution of ethyl N-hydroxycarbamate (1.52 mol) in absolute ethanol.

- Cool the mixture and add allyl bromide (1.62 mol) dropwise, maintaining the temperature at 25°C.
- After the addition is complete, reflux the mixture for 2 hours.
- Filter the reaction mixture to remove the potassium bromide precipitate and wash the solid with absolute ethanol.
- Evaporate the ethanol from the filtrate under reduced pressure.
- The crude product is then hydrolyzed by steam distillation from a solution of potassium hydroxide (120 g in 280 ml of water).[5]
- The distillate is collected in dilute hydrochloric acid.[5]
- Evaporate the distillate under reduced pressure. The residue is taken up in absolute ethanol and re-evaporated to dryness to yield O-allylhydroxylamine hydrochloride.[5]

Protocol 2: Synthesis of R- α -N-Acryloyl-N-allyloxyamino Ester (RCM Precursor)

This protocol details the acylation of an O-allyl-N-(alkoxycarbonyl)amino acid to form the diene precursor for the RCM reaction.

Materials:

- O-Allylhydroxylamine hydrochloride
- Appropriate α -hydroxy ester
- Acryloyl chloride
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable solvent)

Procedure:

- Dissolve the starting α -hydroxy ester and O-allylhydroxylamine in dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Add triethylamine to the solution.
- Add acryloyl chloride dropwise to the reaction mixture.
- Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ring-Closing Metathesis to form 1,2-Oxazinan-3-one

This protocol describes the cyclization of the acyclic precursor using a Grubbs catalyst.

Materials:

- R- α -N-Acryloyl-N-allyloxyamino ester
- Grubbs II catalyst (or other generations)
- Anhydrous, degassed dichloromethane (or other suitable solvent)

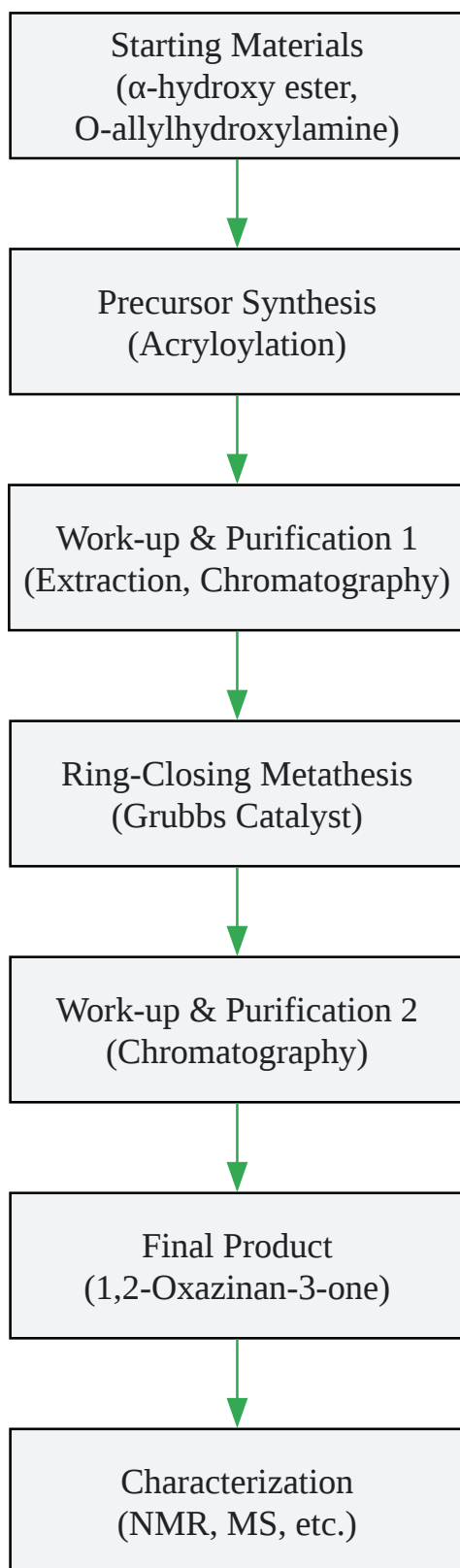
Procedure:

- Dissolve the R- α -N-acryloyl-N-allyloxyamino ester in anhydrous, degassed dichloromethane to a concentration of 0.01-0.05 M.
- Add the Grubbs II catalyst (2-5 mol%) to the solution.

- Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure **1,2-Oxazinan-3-one**.

Mandatory Visualizations

Synthetic Workflow Diagram

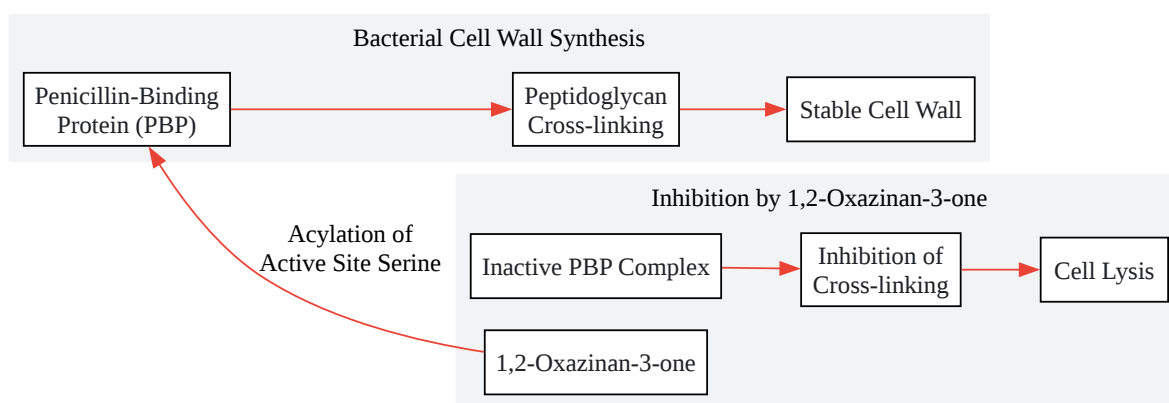


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Caption: Experimental workflow for **1,2-Oxazinan-3-one** synthesis.

Proposed Mechanism of Action: PBP Inhibition

1,2-Oxazinan-3-ones are considered potential surrogates for β -lactam antibiotics. Their proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.^{[6][7]}



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Caption: Inhibition of PBP by **1,2-Oxazinan-3-one**.

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